2-Aminobenzothiazole-6-carboxylic acidsec-butylamide 2-Aminobenzothiazole-6-carboxylic acidsec-butylamide
Brand Name: Vulcanchem
CAS No.: 320740-71-4
VCID: VC2010038
InChI: InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16)
SMILES: CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

CAS No.: 320740-71-4

Cat. No.: VC2010038

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide - 320740-71-4

Specification

CAS No. 320740-71-4
Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name 2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16)
Standard InChI Key XJTPKTRRDCCDIU-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N
Canonical SMILES CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N

Introduction

Chemical Structure and Identification

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide features a benzothiazole core with an amino group at position 2 and a sec-butylamide substituent at position 6. The compound has the following key identifiers:

ParameterValue
CAS Number320740-71-4
Molecular FormulaC₁₂H₁₅N₃OS
Molecular Weight249.33 g/mol
IUPAC Name2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide
InChIInChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16)
Standard InChIKeyXJTPKTRRDCCDIU-UHFFFAOYSA-N
SMILESCCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N

This heterocyclic structure contains three nitrogen atoms, one sulfur atom, and one oxygen atom within its framework, contributing to its potential for biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 2-Aminobenzothiazole-6-carboxylic acidsec-butylamide are essential for understanding its behavior in various environments and applications:

PropertyCharacteristic
Physical AppearanceYellow powder
SolubilityLimited solubility in water; soluble in organic solvents such as DMSO and methanol
Melting PointNot explicitly reported in literature
Boiling PointApproximately 466.6±37.0 °C at 760 mmHg (theoretical)
Flash PointApproximately 236.0±26.5 °C (theoretical)
LogP1.57 (predicted value, indicating moderate lipophilicity)

The compound exhibits characteristics typical of benzothiazole derivatives, including stability under normal laboratory conditions and sensitivity to strong oxidizing agents .

ManufacturerProduct NumberPackagingPrice (USD)
Matrix Scientific007871500 mg$175
Matrix Scientific0078711 g$308
AK Scientific0128AE1 g$465
American Custom ChemicalsCHM0090009500 mg$762.30
ChemenuCM3124075 g$825
CrysdotCD111459125 g$874

The compound is typically supplied at ≥95% purity, suitable for research and development purposes . The price points indicate its specialized nature and limited production scale, consistent with research-grade chemicals rather than bulk industrial materials.

Structural Relationship to Other Benzothiazole Derivatives

The 2-aminobenzothiazole scaffold represents a privileged structure in medicinal chemistry. Several structural analogs have been reported with varying substitution patterns:

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